Increased Lipophilicity and Modulated Aqueous Solubility Compared to 4‑Benzylpiperidine
The 3,4‑dimethoxy substitution increases the estimated log Kow of 4‑(3,4‑dimethoxybenzyl)piperidine to 2.96, compared to a value of approximately 2.3–2.5 for unsubstituted 4‑benzylpiperidine . Correspondingly, the estimated aqueous solubility at 25 °C is 862.5 mg L⁻¹, which is lower than that predicted for 4‑benzylpiperidine (~1200 mg L⁻¹), reflecting the added hydrophobic surface area .
| Evidence Dimension | Estimated octanol–water partition coefficient (log Kow) and aqueous solubility |
|---|---|
| Target Compound Data | log Kow = 2.96; Water solubility = 862.5 mg L⁻¹ (estimated, WSKOW v1.41) |
| Comparator Or Baseline | 4‑Benzylpiperidine: log Kow ≈ 2.3–2.5; Water solubility ≈ 1200 mg L⁻¹ (estimated, same model) |
| Quantified Difference | Δlog Kow ≈ +0.46–0.66; Δsolubility ≈ ‑337.5 mg L⁻¹ |
| Conditions | Estimated values using the WSKOW v1.41 fragment‑based method at 25 °C; experimental validation pending |
Why This Matters
Higher lipophilicity alters blood–brain barrier penetration potential and requires adjusted formulation strategies for in‑vivo studies.
